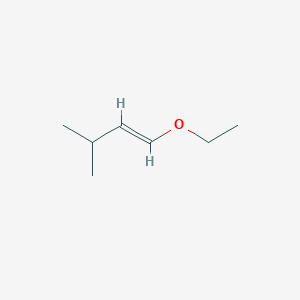

(1E)-1-ethoxy-3-methylbut-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

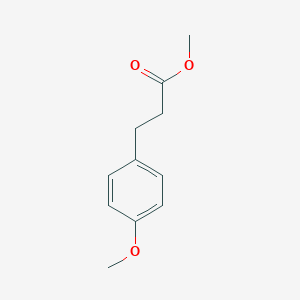

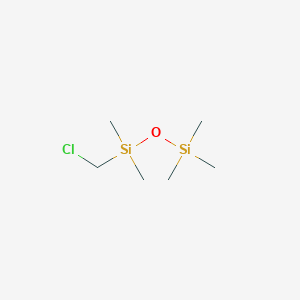

Synthesis Analysis

The synthesis of related compounds involves the reaction of various starting materials in the presence of catalysts. For instance, the synthesis of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate was achieved by reacting 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate catalyzed by indium(III) chloride . Similarly, the synthesis of (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate was conducted from methyl 3-oxobutanoate and 4-ethoxybenzenamine using a catalytic amount of InBr3 under solvent-free conditions . These methods suggest that the synthesis of ethoxy-containing compounds often involves catalysis and may be performed under solvent-free conditions to yield various esters and ethers.

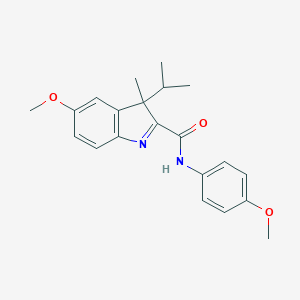

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using spectroscopic techniques and computational methods. X-ray diffraction is used to determine the solid-state structure, while IR and electronic spectroscopy are employed to study the molecule in different states . Computational methods such as density functional theory (DFT) with B3LYP hybrid functional and Pople type 6-311++G(d,p) basis set are used to calculate the molecular structure and spectroscopic properties, showing good correlation with experimental values . These analyses reveal that the ethoxy group can influence the planarity and dihedral angles within the molecule, affecting its overall geometry .

Chemical Reactions Analysis

The papers do not provide detailed information on the specific chemical reactions of the compounds studied. However, the synthesis methods imply that these ethoxy-containing compounds can participate in reactions such as esterification and etherification, facilitated by catalysts like indium(III) chloride and InBr3 . The presence of the ethoxy group in these molecules suggests that they may undergo reactions typical of ethers and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their spectroscopic data. UV-Vis spectra indicate the existence of enol forms even in solvent media . NMR and MS data are used to assign the structure of synthesized products, and vibrational frequency analysis provides insights into the stability and reactivity of the molecules . The presence of intramolecular hydrogen bonding and intermolecular interactions can also influence the physical properties, such as melting points and solubility .

Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry and Environmental Impact

The study by Benkelberg et al. (2000) on the product distributions from the OH radical-induced oxidation of but-1-ene, methyl-substituted but-1-enes, and isoprene in NOx-free air highlights the atmospheric chemistry relevance of ethoxy-methylbutenes. This research provides insights into the oxidation mechanisms of compounds with similar structures in the absence of nitrogen oxides, contributing to our understanding of their behavior in the atmosphere and potential environmental impacts (Benkelberg, Böge, Seuwen, & Warneck, 2000).

Organic Synthesis and Chemical Reactions

Research by Espinoza-Hicks et al. (2012) involves the synthesis and spectroscopic study of a compound structurally related to "(1E)-1-ethoxy-3-methylbut-1-ene." Their work demonstrates the utility of such compounds in organic synthesis, showcasing how density functional theory (DFT) can predict spectroscopic properties, thereby aiding in the design and analysis of organic molecules (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).

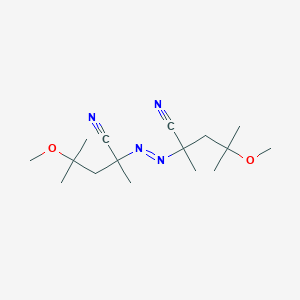

Reaction Mechanisms and Kinetics

Lezama et al. (2012) explored the elimination kinetics and isomerization mechanisms of halide substrates related to ethoxy-methylbutenes. Their findings on the gas-phase reactions of these compounds contribute to a deeper understanding of their stability and reactivity, which is crucial for their potential applications in synthetic chemistry (Lezama, Mora, Márquez, Córdova, & Chuchani, 2012).

Chemical Stability and Energetics

Agapito et al. (2007) conducted a study on the energetics of the allyl group, including compounds like 3-methylbut-1-ene. Their research, which combines quantum chemistry calculations with experimental data, provides valuable information on the stability and bond dissociation enthalpies of molecules containing the allylic moiety, relevant to understanding the chemical behavior of ethoxy-methylbutenes (Agapito, Nunes, Cabral, dos Santos, & Simoes, 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-1-ethoxy-3-methylbut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKHJTPIDMZMBB-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-ethoxy-3-methylbut-1-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)